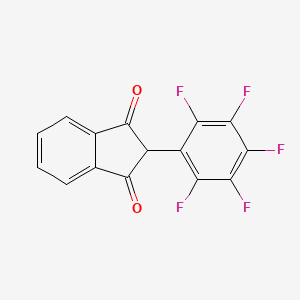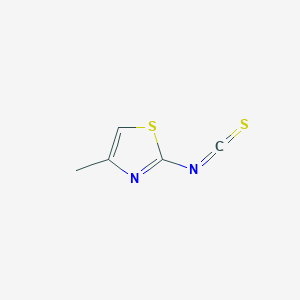
Ethyl 3-hydroxy-3-(3-thienyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(3-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-thienyl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate. This reaction is regioselective, involving the ester group rather than the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate using short-chain dehydrogenase/reductase enzymes has been reported. This method provides high enantiomeric excess and is efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs, such as antidepressants.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-(3-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound undergoes stereoselective reduction by short-chain dehydrogenase/reductase enzymes. These enzymes facilitate the conversion of the compound into its desired enantiomeric form, which is crucial for its application in pharmaceuticals .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-(3-thienyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(2-thienyl)propanoate: This compound has a similar structure but with the thienyl group in a different position.
Ethyl 3-oxo-3-(2-thienyl)propanoate: This is a precursor in the synthesis of this compound and undergoes similar reactions.
Ethyl propanoate: A simpler ester that lacks the thienyl group, making it less complex and with different reactivity.
This compound stands out due to its unique thienyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3 |
Clave InChI |
FHRGPSQBWFCLEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)




![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)

![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)





